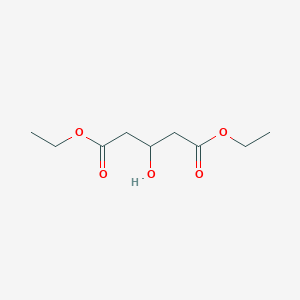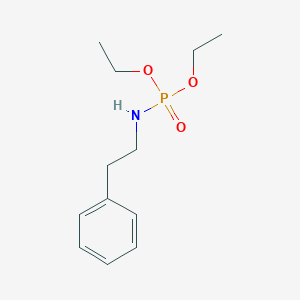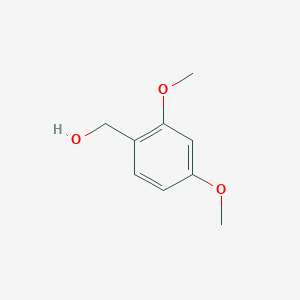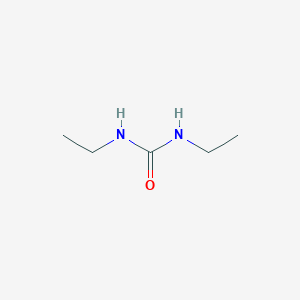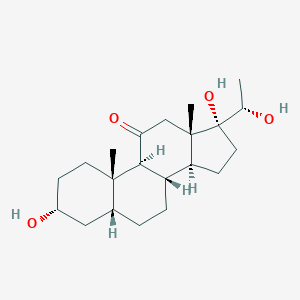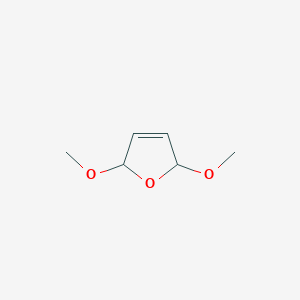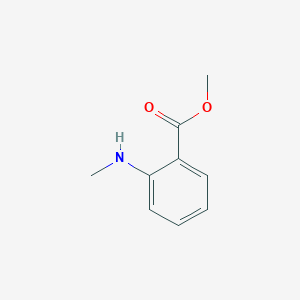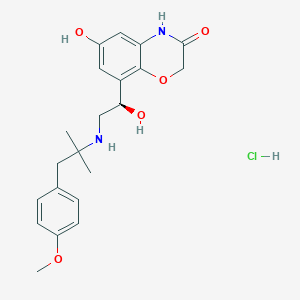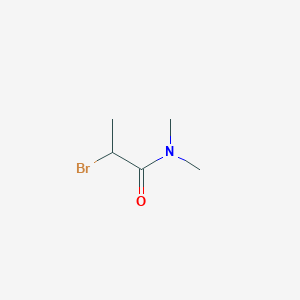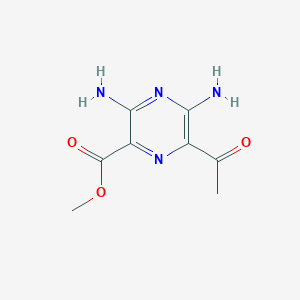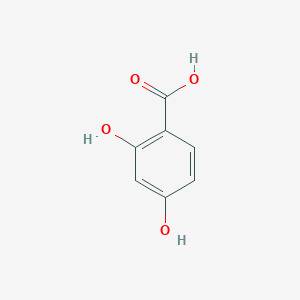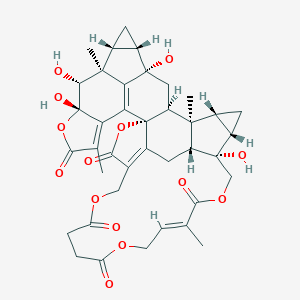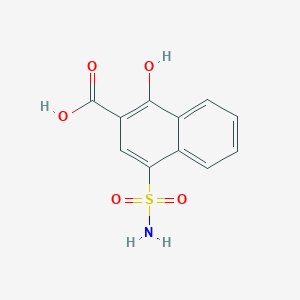
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid (AHNA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AHNA is a derivative of naphthalene, and it has been found to possess a range of interesting properties that make it a valuable tool for research purposes.
Scientific Research Applications
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to have a variety of scientific research applications. One of the most important applications of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is in the study of enzymes that are involved in the biosynthesis of folate. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is a potent inhibitor of these enzymes, and it has been used to study their structure and function. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has also been used in the development of new drugs for the treatment of cancer and other diseases.
Mechanism Of Action
The mechanism of action of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is based on its ability to inhibit the activity of enzymes that are involved in the biosynthesis of folate. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid binds to these enzymes and prevents them from carrying out their normal functions. This inhibition leads to a decrease in the production of folate, which is essential for the growth and survival of cells. The inhibition of folate biosynthesis is an important mechanism of action in the development of new drugs for the treatment of cancer and other diseases.
Biochemical And Physiological Effects
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has a range of biochemical and physiological effects that make it a valuable tool for research purposes. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has also been shown to reduce the levels of homocysteine in the blood, which is a risk factor for cardiovascular disease. Additionally, 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to have anti-inflammatory properties and to reduce the production of reactive oxygen species (ROS) in cells.
Advantages And Limitations For Lab Experiments
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has several advantages for lab experiments. It is a potent inhibitor of enzymes involved in the biosynthesis of folate, which makes it a valuable tool for studying these enzymes. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to the use of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid in lab experiments. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is a toxic compound, and it must be handled with care to avoid exposure. Additionally, 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has a short half-life, which can make it difficult to study its effects over longer periods of time.
Future Directions
There are several future directions for the study of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid. One area of research is the development of new drugs based on the structure of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to be a potent inhibitor of enzymes involved in the biosynthesis of folate, and this inhibition has been shown to have therapeutic potential for the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid. Understanding how 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid interacts with enzymes involved in the biosynthesis of folate can provide insights into the development of new drugs for the treatment of these diseases. Finally, further research is needed to determine the safety and efficacy of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid in humans. Clinical trials are needed to evaluate the potential of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid as a therapeutic agent.
Conclusion
In conclusion, 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is a valuable tool for scientific research due to its potential applications in various fields. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to possess a range of interesting properties that make it a valuable tool for research purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has the potential to be a powerful tool for the development of new drugs for the treatment of cancer and other diseases, and further research is needed to fully explore its potential.
Synthesis Methods
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid can be synthesized through a multi-step process that involves the reaction of 2-naphthol with chlorosulfonic acid, followed by the addition of ammonia and sodium hydroxide. The resulting product is then treated with sodium nitrite and hydrochloric acid to yield 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid. The synthesis of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is a complex process that requires careful attention to detail and precise control of reaction conditions.
properties
CAS RN |
64415-15-2 |
|---|---|
Product Name |
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid |
Molecular Formula |
C11H9NO5S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
1-hydroxy-4-sulfamoylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c12-18(16,17)9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15)(H2,12,16,17) |
InChI Key |
OTDVKOVLSPJORY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)S(=O)(=O)N |
Other CAS RN |
64415-15-2 |
synonyms |
NSC 122281 NSC-122281 NSC122281 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



